molecular formula C19H16FNO3 B1387182 Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate CAS No. 1172826-00-4

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1387182
CAS No.: 1172826-00-4
M. Wt: 325.3 g/mol
InChI Key: QVSKKBDAMMRALW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a 4-fluorobenzyl group, a formyl group, and an indole core structure. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a 4-fluorobenzyl halide.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 4-fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Ethyl 1-(4-fluorobenzyl)-3-carboxy-1H-indole-2-carboxylate

    Reduction: Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The presence of the 4-fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate: Lacks the formyl group, which may result in different chemical reactivity and biological activity.

    Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate: Contains a chlorine atom instead of fluorine, which may affect its chemical properties and interactions with biological targets.

    Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate: Contains a hydroxymethyl group instead of a formyl group, which may influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)methyl]-3-formylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-2-24-19(23)18-16(12-22)15-5-3-4-6-17(15)21(18)11-13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKKBDAMMRALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate
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Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate
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Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate

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